1-(2-Hydroxyphenyl)propan-2-one

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

1-(2-Hydroxyphenyl)propan-2-one (CAS 13100-05-5), also referred to as 2-hydroxyphenylacetone or o-hydroxyphenylacetone, is a phenolic ketone with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. The compound features an ortho-hydroxyl substitution on the phenyl ring adjacent to a propan-2-one moiety, a structural motif that confers intramolecular hydrogen bonding capacity and directs regioselective reactivity in heterocyclic synthesis.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 13100-05-5
Cat. No. B171590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyphenyl)propan-2-one
CAS13100-05-5
SynonymsO-hydroxyphenyl acetone
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=CC=C1O
InChIInChI=1S/C9H10O2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3
InChIKeyOCKHLUBUCIHKRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Hydroxyphenyl)propan-2-one (CAS 13100-05-5): What Scientific Procurement Teams Need to Know


1-(2-Hydroxyphenyl)propan-2-one (CAS 13100-05-5), also referred to as 2-hydroxyphenylacetone or o-hydroxyphenylacetone, is a phenolic ketone with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol [1]. The compound features an ortho-hydroxyl substitution on the phenyl ring adjacent to a propan-2-one moiety, a structural motif that confers intramolecular hydrogen bonding capacity and directs regioselective reactivity in heterocyclic synthesis [1]. In pharmaceutical development, this compound is primarily utilized as an analytical reference standard for method validation, impurity profiling, and Abbreviated New Drug Application (ANDA) submissions [2]. It is also recognized as a key synthetic intermediate in the preparation of β₂-adrenergic agonists and related therapeutic agents [3].

Why a Generic 1-(2-Hydroxyphenyl)propan-2-one Purchase Risks Compromising Your Analytical Data and Synthetic Reproducibility


Procurement of 1-(2-hydroxyphenyl)propan-2-one (CAS 13100-05-5) cannot be reduced to a simple catalog selection based on molecular formula alone. Substituting this compound with a generic aromatic ketone—or even with a different positional isomer such as 1-(3-hydroxyphenyl)propan-2-one or 1-(4-hydroxyphenyl)propan-2-one—fundamentally alters chromatographic retention behavior, mass spectral fragmentation patterns, and synthetic reactivity profiles [1]. In analytical contexts, regulatory submissions (e.g., ANDA filings) demand strict traceability to pharmacopeial standards (USP or EP) and rigorously characterized impurity profiles [2]; generic research-grade material lacking certified purity, full spectral characterization (NMR, HPLC, GC), and documented stability data introduces unacceptable qualification burden and potential regulatory deficiency [2]. In synthetic applications, the ortho-hydroxyl group of this compound engages in intramolecular hydrogen bonding that modulates electrophilicity at the α-carbon and influences regioselective cyclization outcomes—properties that are absent in meta- and para-substituted analogs or in non-hydroxylated phenylacetone derivatives [1].

Quantitative Evidence: How 1-(2-Hydroxyphenyl)propan-2-one (CAS 13100-05-5) Compares to Its Closest Analogs


Regulatory-Grade Analytical Traceability vs. Research-Grade Chemical Supply: A Procurement Decision Framework

1-(2-Hydroxyphenyl)propan-2-one is commercially supplied as an analytical reference standard with detailed characterization data compliant with regulatory guidelines for ANDA submissions and method validation (AMV) [1]. Unlike generic research-grade phenylacetone derivatives or positional isomers that are sold as bulk synthetic intermediates without certified purity documentation, this compound is offered with traceability to USP or EP pharmacopeial standards contingent on feasibility assessment [1]. While the majority of aromatic ketone listings from general chemical suppliers provide only nominal purity specifications (typically 95–97%) without validated analytical methods or impurity profiles, procurement of this compound as a dedicated reference standard includes batch-specific certificates of analysis (CoA) with NMR, HPLC, and GC data , eliminating the need for in-house re-characterization and reducing regulatory filing delays.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance Quality Control

Synthetic Route Efficiency: Two-Step Synthesis from o-Tolyl Acetate with Controlled Benzylic Bromination

A well-established synthetic route to 1-(2-hydroxyphenyl)propan-2-one involves a two-step sequence commencing with benzylic bromination of o-tolyl acetate, followed by hydrolysis to yield the target ortho-hydroxyphenylacetone . This route is documented in the primary literature (Loukiala et al., Acta Chemica Scandinavica, 1997) and provides a defined pathway distinct from alternative methods that rely on Friedel-Crafts acylation or Grignard addition to ortho-hydroxybenzaldehyde derivatives. In contrast, para-substituted isomers (e.g., 1-(4-hydroxyphenyl)propan-2-one) are accessible via Baeyer-Villiger monooxygenase-catalyzed oxidation of the corresponding phenylacetone substrates [1], representing an entirely different synthetic paradigm with distinct catalyst and cofactor requirements. The ortho-substitution pattern of the target compound directs subsequent cyclization chemistry toward 3-hydroxyflavanone and 2-(1-hydroxyalkyl)-3-coumaranone frameworks [2], a regiochemical outcome not achievable with meta- or para-hydroxylated analogs.

Organic Synthesis Process Chemistry Intermediate Preparation Reaction Yield

Chromatographic and Physicochemical Differentiation: Why Ortho-Substitution Matters in Separation Science

The ortho-hydroxyl substitution of 1-(2-hydroxyphenyl)propan-2-one fundamentally alters its physicochemical properties relative to meta- and para-substituted isomers, with direct implications for chromatographic method development and impurity resolution. The compound exhibits a computed XLogP3 value of 0.7, a topological polar surface area (TPSA) of 37.3 Ų, and one hydrogen bond donor count with two hydrogen bond acceptor sites [1]. The ortho-positioning of the hydroxyl group enables intramolecular hydrogen bonding with the adjacent ketone carbonyl, which reduces the effective polarity of the molecule relative to the meta- and para-isomers where such internal stabilization is geometrically prohibited. This intramolecular interaction modulates retention behavior on reversed-phase HPLC columns and alters mass spectral fragmentation patterns. In impurity profiling applications—where this compound may arise as a synthetic byproduct in pharmaceutical manufacturing—the ability to baseline-resolve ortho-, meta-, and para-hydroxylated positional isomers is critical for accurate quantification and regulatory reporting [2].

Analytical Method Development Chromatography HPLC Impurity Separation

Pharmaceutical Intermediacy: A Defined Precursor to Ritodrine Hydrochloride via Amination with 4-Hydroxyphenethylamine

1-(2-Hydroxyphenyl)propan-2-one serves as a defined intermediate in the preparation of ritodrine hydrochloride, a selective β₂-adrenergic receptor agonist employed clinically as a tocolytic agent for the management of preterm labor [1]. The patented synthetic route (CN103483207A) involves amination of 1-(2-hydroxyphenyl)-2-acetone (compound II) with 4-hydroxyphenethylamine (compound III) to yield ritodrine base, followed by hydrochloride salt formation to produce the final pharmaceutical substance [1]. This specific utility distinguishes 1-(2-hydroxyphenyl)propan-2-one from closely related analogs such as 2-hydroxyacetophenone (CAS 118-93-4) and phenylacetone (CAS 103-79-7), which lack the requisite ortho-hydroxyl substitution pattern and extended propan-2-one chain length required for productive coupling with the 4-hydroxyphenethylamine nucleophile to generate the ritodrine pharmacophore.

Pharmaceutical Synthesis Drug Intermediate Tocolytic Agent β₂-Adrenergic Agonist

Stability and Storage Compliance: Long-Term Cool Storage Requirements for Analytical Reference Integrity

1-(2-Hydroxyphenyl)propan-2-one requires controlled storage conditions to maintain analytical integrity and prevent degradation that would compromise its utility as a reference standard. Manufacturer specifications indicate that the compound should be stored long-term in a cool, dry place . This storage requirement is more stringent than that for non-hydroxylated phenylacetone derivatives, which exhibit greater oxidative stability owing to the absence of the electron-rich phenolic hydroxyl moiety. The ortho-hydroxyl group renders the compound susceptible to air oxidation, particularly under ambient temperature and humidity conditions, potentially generating quinone-like oxidation products that alter both chromatographic purity and spectral characterization data. In comparative terms, the para-hydroxylated isomer 1-(4-hydroxyphenyl)propan-2-one demonstrates analogous oxidation sensitivity due to the phenolic hydroxyl group [1], whereas phenylacetone (lacking any hydroxyl substitution) exhibits substantially greater ambient stability. For laboratories maintaining certified reference material inventories, this distinction mandates dedicated cold storage capacity and periodic purity verification that would not be required for more stable, non-phenolic ketone reference standards.

Chemical Stability Storage Conditions Reference Standard Management Quality Assurance

Positional Isomer Resolution in Impurity Profiling: Ortho- vs. Meta- vs. Para-Hydroxyphenylacetone

In pharmaceutical quality control, the accurate identification and quantification of positional isomers represent a critical challenge for ANDA and DMF submissions. 1-(2-Hydroxyphenyl)propan-2-one, as an ortho-substituted phenylacetone derivative, must be chromatographically distinguished from its meta- and para-substituted regioisomers when employed as an impurity reference standard. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard for analytical method development and method validation (AMV) [1]. Unlike bulk research-grade positional isomer mixtures that may be offered without isomer-specific certification, this compound is provided as a discrete, fully characterized entity with batch-specific purity documentation and spectral data packages that confirm ortho-substitution identity . In impurity profiling of pharmaceutical substances where multiple hydroxyphenylacetone isomers may co-occur as process-related impurities, the procurement of a certified ortho-isomer reference standard enables unambiguous peak assignment and accurate quantification, whereas substitution with a generic 'hydroxyphenylacetone' mixture would yield ambiguous or non-compliant analytical data.

Impurity Analysis Positional Isomers Pharmaceutical Quality Control Method Validation

Where 1-(2-Hydroxyphenyl)propan-2-one (CAS 13100-05-5) Delivers Definitive Value: High-Confidence Application Scenarios


Pharmaceutical Impurity Reference Standard for ANDA and DMF Submissions

This compound is procured by analytical development laboratories and quality control units within pharmaceutical organizations as a certified reference standard for impurity profiling in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1]. The availability of USP/EP pharmacopeial traceability (subject to feasibility assessment) and batch-specific certificates of analysis with full spectral characterization (NMR, HPLC, GC) enables regulatory-compliant method validation and impurity quantification without the need for extensive in-house re-characterization [1]. This application is distinct from the use of generic aromatic ketones, which lack the certified documentation and positional isomer specificity required for regulatory acceptance .

Synthesis of Ritodrine Hydrochloride and Structurally Related β₂-Adrenergic Agonists

1-(2-Hydroxyphenyl)propan-2-one serves as a key synthetic intermediate in the preparation of ritodrine hydrochloride, a selective β₂-adrenergic receptor agonist indicated for preterm labor management [2]. The patented amination reaction with 4-hydroxyphenethylamine proceeds via the α-carbon of the propan-2-one moiety, generating the ritodrine pharmacophore [2]. This synthetic utility is not replicable with 2-hydroxyacetophenone (chain length insufficient) or phenylacetone (missing the phenolic hydroxyl required for receptor-binding interactions), making the ortho-hydroxyphenylacetone scaffold uniquely suited for this pharmaceutical application.

Method Development and Validation (AMV) for HPLC Impurity Separation

Analytical scientists utilize 1-(2-hydroxyphenyl)propan-2-one as a reference standard for developing and validating HPLC methods capable of resolving ortho-, meta-, and para-hydroxyphenylacetone positional isomers [1]. The ortho-substitution pattern produces distinct chromatographic retention behavior relative to its meta- and para-counterparts, owing to intramolecular hydrogen bonding between the ortho-hydroxyl group and the adjacent ketone carbonyl [3]. Method validation studies employing this certified reference standard ensure that impurity profiling assays meet regulatory specificity requirements and provide accurate quantification of individual process-related impurities.

Precursor for Heterocyclic Scaffold Construction in Medicinal Chemistry

The ortho-hydroxyphenylacetone framework provides the requisite structural preorganization for intramolecular cyclization reactions yielding 3-hydroxyflavanone, 2-(1-hydroxyalkyl)-3-coumaranone, and related benzopyran-derived heterocyclic scaffolds [4]. The proximity of the phenolic hydroxyl group to the ketone carbonyl facilitates regioselective cyclization pathways that are geometrically inaccessible to meta- and para-hydroxylated phenylacetone analogs. Medicinal chemistry groups engaged in flavonoid analog synthesis or benzopyran-based lead optimization programs require the ortho-isomer specifically to access these biologically relevant heterocyclic frameworks.

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